4-Methoxyphenyl 4-(acryloyloxy)benzoate
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Overview
Description
4-Methoxyphenyl 4-(acryloyloxy)benzoate is an organic compound with the molecular formula C17H14O4 It is a derivative of benzoic acid and is characterized by the presence of both methoxy and acryloyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-(acryloyloxy)benzoate typically involves the esterification of 4-methoxyphenol with 4-(acryloyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-(acryloyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The acryloyloxy group can be reduced to form a hydroxy group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-hydroxyphenyl 4-(acryloyloxy)benzoate.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxyphenyl 4-(acryloyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-(acryloyloxy)benzoate involves its interaction with specific molecular targets and pathways. The acryloyloxy group can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 4-(methacryloyloxy)benzoate
- 4-Methoxyphenyl 4-(butyryloxy)benzoate
- 4-Methoxyphenyl 4-(propionyloxy)benzoate
Uniqueness
4-Methoxyphenyl 4-(acryloyloxy)benzoate is unique due to the presence of the acryloyloxy group, which imparts distinct reactivity and polymerization characteristics. This makes it particularly valuable in the synthesis of advanced materials with tailored properties.
Properties
CAS No. |
70548-92-4 |
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Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C17H14O5/c1-3-16(18)21-14-6-4-12(5-7-14)17(19)22-15-10-8-13(20-2)9-11-15/h3-11H,1H2,2H3 |
InChI Key |
CASIEIDRJKHZTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C=C |
Origin of Product |
United States |
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